(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
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Overview
Description
The compound (1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents .
Industrial Production Methods
similar compounds in the cytochalasin family are often produced through fermentation processes involving specific fungal species .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Actin Polymerization Studies: It binds to actin, altering its polymerization and serving as a model for actin-binding proteins.
Cell Movement and DNA Synthesis: Used to study the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.
Nanotoxicology: Assesses the cytotoxicity and genotoxicity of nanoparticles.
Cardiac Myocyte Research: Preserves the morphology and function of cardiac myocytes.
Macrophage-Nanoparticle Interactions: Inhibits phagocytosis, facilitating the understanding of macrophage behavior in the presence of nanoparticles.
Mechanism of Action
The compound exerts its effects by disrupting the cytoskeleton of cells. It binds to actin filaments, preventing their polymerization and leading to changes in cell shape and motility. This disruption of the cytoskeleton affects various cellular processes, including cell division, movement, and intracellular transport .
Comparison with Similar Compounds
Similar Compounds
Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
Cytochalasin J2: Similar in structure and function, also disrupts the cytoskeleton.
Cytochalasin Z10: Another related compound with similar biochemical properties.
Uniqueness
What sets (1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one apart is its specific configuration and functional groups, which may confer unique binding properties and biological activities compared to other cytochalasins .
Properties
Molecular Formula |
C28H39NO5 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |
InChI |
InChI=1S/C28H39NO5/c1-17-9-8-12-20-24(31)27(4,34)18(2)23-21(15-19-10-6-5-7-11-19)29-25(32)28(20,23)22(30)13-14-26(3,33)16-17/h5-8,10-14,17-18,20-24,30-31,33-34H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,18-,20-,21-,22+,23-,24-,26-,27+,28+/m0/s1 |
InChI Key |
KPQRGEZMOJERCR-RWGJCPSUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)(C)O)O |
Canonical SMILES |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
Origin of Product |
United States |
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